molecular formula C14H18N2O8 B013777 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 10139-02-3

4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No. B013777
CAS RN: 10139-02-3
M. Wt: 342.3 g/mol
InChI Key: OMRLTNCLYHKQCK-KSTCHIGDSA-N
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Description

Synthesis Analysis

The synthesis of 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside and related derivatives has been achieved through various methods, involving intricate reaction sequences that include protection-deprotection strategies, glycosylation reactions, and specific modifications of the acetamido group. For instance, the facile synthesis of related glycosides was achieved through saponification and reaction sequences involving glycosyl chloride and Amberlyst A-26 p-nitrophenoxide, indicating the complexity and precision required in synthesizing such molecules (Rana, Barlow, & Matta, 1983).

Scientific Research Applications

  • Anti-inflammatory Agents : 4-nitrophenyl glycosides of hyalobiuronic acid and chondrosine have shown potential as anti-inflammatory agents (Watt, Clinch, & Slim, 2002).

  • Synthesis of Nitrophenyl Oligosaccharides : This compound has been used in the synthesis of nitrophenyl oligosaccharides, which are important in biochemical research (Jain, Piskorz, & Matta, 1992).

  • Preparation of 4-Nitrophenyl 2-Acetamido-2-Deoxy-D-Mannopyranosides : A study presented an efficient method for preparing these compounds from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-acetate (Popelová, Kefurt, Hlaváčková, & Moravcova, 2005).

  • Potential Alzheimer's Disease Treatment : P-nitrophenyl 2-acetamido-2-deoxy-6-O--l-fucopyranosyl--d-glucopyranoside is being explored as a drug target for Alzheimer's disease (Rana, Barlow, & Matta, 1982).

  • Glycosidase Activity Inhibition : Certain pyranoside derivatives have been found to inhibit 2-acetamido-2-deoxy--D -glucosidase activity, which is significant in the study of enzymes (Jones, Shah, Kosman, & Bahl, 1974).

  • Colorimetric Assays in Clinical Chemistry : This compound has applications in colorimetric assays for measuring urinary glycosidase activity, which is useful in clinical chemistry laboratories (Yuen, Price, Chattagoon, Richardson, & Praill, 1982).

  • Differentiation of Chitinases : GlcNGlcNAc-pNP, a derivative of this compound, has been used to distinguish specific chitinases in chitin degradation assays (Tokuyasu, Ono, Kitagawa, Ohnishi-Kameyama, Hayashi, & Mori, 1999).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLTNCLYHKQCK-KSTCHIGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906117
Record name 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

CAS RN

10139-02-3
Record name p-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10139-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.344
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AM Roberton, R Wiggins, T Crowley… - … Journal of STD & …, 2004 - search.proquest.com
Methods: Fifty-nine women between the ages of 18 and 50 years attending a walk-in genitourinary medicine clinic were studied. A high vaginal swab was obtained at speculum …

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